Benzamide, 4-nitro-N-octyl-

Description

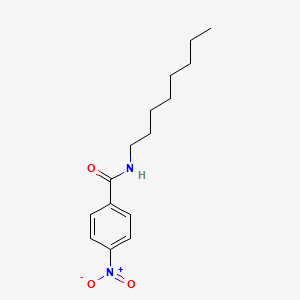

4-Nitro-N-octylbenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the para position of the benzene ring and an octyl chain (-C₈H₁₇) attached to the amide nitrogen.

Properties

CAS No. |

64026-20-6 |

|---|---|

Molecular Formula |

C15H22N2O3 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

4-nitro-N-octylbenzamide |

InChI |

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-12-16-15(18)13-8-10-14(11-9-13)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) |

InChI Key |

AUJHSBGZLYGRON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 4-nitro-N-octyl-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction of benzoic acids with amines at high temperatures. The use of catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-nitro-N-octyl- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), bromination with bromine (Br2) and iron(III) bromide (FeBr3).

Major Products:

Oxidation: Formation of nitrobenzamide derivatives.

Reduction: Formation of amino-benzamide derivatives.

Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

Benzamide, 4-nitro-N-octyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-nitro-N-octyl- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The octyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-nitro-N-octylbenzamide with key benzamide derivatives from the evidence:

*Calculated based on formula C₁₅H₂₂N₂O₃.

Key Observations:

- Lipophilicity : The octyl chain in 4-nitro-N-octylbenzamide likely enhances membrane permeability compared to shorter alkyl chains (e.g., butyl in ) or polar groups (e.g., methoxy in ).

- Thermal Stability : Melting points (MP) for analogs range from 90–96°C (Rip-B, Rip-D), suggesting moderate stability, though MP data for the target compound is unavailable.

HDAC Inhibition

Benzamides are known as histone deacetylase (HDAC) inhibitors, though they exhibit weaker activity (micromolar IC₅₀) compared to hydroxamates like SAHA (nanomolar IC₅₀) . The nitro group in 4-nitro-N-octylbenzamide may enhance binding to HDAC catalytic sites via electrostatic interactions, while the octyl chain could improve cellular uptake. However, slow binding kinetics, as seen in other benzamide HDAC inhibitors , might limit its efficacy.

nAChR Modulation

Benzamide analogs in demonstrated selectivity for neuronal nicotinic receptors (nAChRs). For example, compound 1 (4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) showed a 5-fold preference for hα4β2 over hα3β4 nAChRs. The bulky octyl group in 4-nitro-N-octylbenzamide may sterically hinder interactions with nAChR subtypes, reducing selectivity.

PDE4 Inhibition

Benzamide-based PDE4 inhibitors (e.g., T5 in ) achieved 76.8% yield and incorporated cyclopentyloxy groups for enhanced binding. The nitro group in the target compound could mimic electron-withdrawing effects of sulfonyl or carbonyl groups in these inhibitors, though its larger size may affect binding pocket accommodation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.